Cas no 865532-70-3 (Resolvin E2)

Resolvin E2 structure
Resolvin E2 structure
Product Name:Resolvin E2
CAS No:865532-70-3
Molecular Formula:C20H30O4
Molecular Weight:334.449806690216
CID:859453

Resolvin E2 Properties

Names and Identifiers

    • Resolvin E2
    • (-)-Resolvin E2
    • (18R)-Resolvin E2
    • (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-Dihydroxy-6,8,11,14,16-eicosapentaenoic acid (ACI)
    • InChIKey: KPRHYAOSTOHNQA-NNQKPOSRSA-N
    • Inchi: 1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1
    • SMILES: C(CCC(=O)O)[C@H](O)/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](O)CC

Computed Properties

  • Exact Mass: 334.21400

Experimental Properties

  • LogP: 3.93430
  • PSA: 77.76000

Resolvin E2 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
R144695-25mg
Resolvin E2
865532-70-3
25mg
$ 35000.00 2023-09-06

Resolvin E2 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Reference
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Reference
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
1.2 Solvents: Water ;  1 h, rt
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
1.6 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Reference
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
2.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
2.2 Solvents: Water ;  1 h, rt
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
2.4 Reagents: Sodium chloride Solvents: Water
2.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
2.6 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Reference
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Reference
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Reference
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
1.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
3.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
3.2 Solvents: Water ;  1 h, rt
3.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
3.4 Reagents: Sodium chloride Solvents: Water
3.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
3.6 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Benzene ;  17 h, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Reference
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bis(trimethylsilyl)amide
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  3.5 h, -78 °C → -40 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  26 h, rt
Reference
Total synthesis of resolvin E2
Kosaki, Yusuke; et al, Tetrahedron Letters, 2010, 51(14), 1856-1859

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Silver ,  Copper ,  Zinc Solvents: Methanol ,  Water ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0 °C
3.2 Reagents: Monosodium phosphate Solvents: Water ;  acidified, 0 °C
Reference
Total synthesis of the anti-inflammatory lipid mediator Resolvin E2
Rodriguez, Ana R.; et al, Tetrahedron Letters, 2012, 53(15), 1912-1915

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  overnight, rt; 4 h, rt
1.2 Reagents: Imidazole Solvents: Dimethylformamide ;  0 °C; 3 h, rt
1.3 Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  6 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Reference
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Imidazole ,  N-Iodosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Reference
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt; overnight, reflux
2.1 Reagents: Sodium bis(trimethylsilyl)amide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Solvents: Toluene ,  Tetrahydrofuran ;  1 h, -80 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -80 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt
Reference
Design and Synthesis of Cyclopropane Congeners of Resolvin E2, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents
Fukuda, Hayato; et al, Organic Letters, 2016, 18(24), 6224-6227

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 14 h, 60 °C; 60 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  1,2-Bis(diphenylphosphino)ethane Solvents: Dichloromethane ;  10 min, 0 °C
2.1 Reagents: Butyllithium ,  Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ,  Hexane ;  5 min, -78 °C
2.2 Reagents: Hexamethylphosphoramide Solvents: Tetrahydrofuran ;  0 °C; 17 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Quinoline ,  Palladium Solvents: Ethyl acetate ;  16 h, 1 atm, rt
4.1 Reagents: 2,6-Lutidine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  1 h, -20 °C
4.2 Solvents: Water ;  1 h, rt
4.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  1 h, rt
4.4 Reagents: Sodium chloride Solvents: Water
4.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 13 h, rt
4.6 Reagents: Ammonium chloride Solvents: Water
Reference
Total Synthesis and Bioactivity of Resolvin E2
Ogawa, Seiji; et al, Organic Letters, 2009, 11(16), 3602-3605

Resolvin E2 Raw materials

Resolvin E2 Preparation Products

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